CID 9861653

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

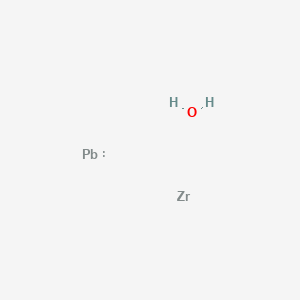

Lead zirconate is an inorganic compound with the chemical formula PbZrO3. It is a ceramic material that exhibits unique piezoelectric properties, meaning it can generate an electric charge in response to mechanical stress. This compound is widely used in various applications, including sensors, actuators, and transducers, due to its excellent piezoelectric and ferroelectric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead zirconate can be synthesized using several methods, including solid-state synthesis, sol-gel methods, and co-precipitation.

Solid-State Synthesis: This method involves mixing lead oxide (PbO) and zirconium oxide (ZrO2) powders, followed by calcination at high temperatures (around 800-1000°C) to form lead zirconate.

Sol-Gel Method: This technique involves the hydrolysis and polycondensation of metal alkoxides to form a gel, which is then dried and calcined to produce lead zirconate.

Co-Precipitation: In this method, lead and zirconium salts are dissolved in a solution, and a precipitating agent is added to form a mixed hydroxide or carbonate.

Industrial Production Methods

In industrial settings, lead zirconate is typically produced using the solid-state synthesis method due to its simplicity and cost-effectiveness. Large-scale production involves the use of high-temperature furnaces and precise control of reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Lead zirconate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Oxygen gas at high temperatures (above 800°C).

Reduction: Hydrogen gas or other reducing agents at elevated temperatures.

Substitution: Metal salts (e.g., barium, calcium) in aqueous or solid-state reactions.

Major Products Formed

Oxidation: Lead oxide (PbO) and zirconium oxide (ZrO2).

Reduction: Metallic lead (Pb) and zirconium (Zr).

Substitution: Modified lead zirconate with altered properties depending on the substituent metal.

Scientific Research Applications

Lead zirconate is extensively used in scientific research due to its unique properties:

Mechanism of Action

The mechanism by which lead zirconate exerts its effects is primarily through its piezoelectric and ferroelectric properties. When mechanical stress is applied, the crystal structure of lead zirconate deforms, generating an electric charge. Conversely, when an electric field is applied, the material undergoes mechanical deformation. This bidirectional electromechanical coupling is the basis for its use in sensors, actuators, and transducers .

Comparison with Similar Compounds

Lead zirconate is often compared with other piezoelectric materials, such as:

Barium Titanate (BaTiO3): Similar piezoelectric properties but lower Curie temperature and dielectric constant.

Lithium Niobate (LiNbO3): Higher piezoelectric coefficients but more expensive and less chemically stable.

Zinc Oxide (ZnO): Lower piezoelectric properties but biocompatible and suitable for flexible electronics.

Lead zirconate stands out due to its high piezoelectric and ferroelectric properties, making it a preferred choice for many applications despite concerns over lead toxicity .

Properties

Molecular Formula |

H2OPbZr |

|---|---|

Molecular Weight |

316 g/mol |

InChI |

InChI=1S/H2O.Pb.Zr/h1H2;; |

InChI Key |

YPGOIPJHDNHENJ-UHFFFAOYSA-N |

Canonical SMILES |

O.[Zr].[Pb] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1S,2S)-2-(dipentylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347699.png)

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347710.png)

![Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B12347759.png)

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B12347770.png)